molecular formula C16H15ClN5O6PS2 B10764743 2-Amino-8-((4-chlorophenyl)thio)-9-((4aR,6R,7R,7aS)-7-hydroxy-2-mercapto-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3,9-dihydro-6H-purin-6-one

2-Amino-8-((4-chlorophenyl)thio)-9-((4aR,6R,7R,7aS)-7-hydroxy-2-mercapto-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3,9-dihydro-6H-purin-6-one

Cat. No.: B10764743
M. Wt: 503.9 g/mol
InChI Key: PDTDLUUXNODJIA-RLNQHHICSA-N
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Description

Rp-8-pCPT-Cyclic GMPS (sodium salt) is a stable, cell-permeable analog of cyclic guanosine monophosphate (cGMP). It competitively inhibits cGMP-dependent protein kinases (cGKs), including cGK Iα and cGK II . The compound’s chemical structure consists of a purine ring modified with a p-chlorophenylthio (pCPT) group at the 8-position, enhancing both enzyme affinity and membrane permeability.

Preparation Methods

The synthetic route to Rp-8-pCPT-Cyclic GMPS involves several steps. Unfortunately, specific reaction conditions and industrial production methods are not widely documented. Researchers typically prepare it in the laboratory using custom protocols.

Chemical Reactions Analysis

Rp-8-pCPT-Cyclic GMPS can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions are not explicitly reported, but its stability and cell permeability make it a valuable tool for studying cGMP-dependent signaling pathways. Major products formed from these reactions remain an area of ongoing research.

Scientific Research Applications

This compound finds applications across multiple scientific fields:

    Chemistry: As a cGMP analog, it aids in understanding intracellular signaling pathways.

    Biology: Researchers use it to investigate cGK-mediated processes.

    Medicine: Its effects on vascular relaxation and nitric oxide signaling are of interest.

    Industry: Although industrial-scale production methods are limited, its potential therapeutic applications warrant further exploration.

Mechanism of Action

Rp-8-pCPT-Cyclic GMPS likely exerts its effects through cGKs. These kinases regulate various cellular processes, including vasodilation, platelet function, and smooth muscle relaxation. The compound’s precise molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

While detailed comparisons are scarce, Rp-8-pCPT-Cyclic GMPS stands out due to its stability, cell permeability, and competitive inhibition of cGKs. Similar compounds include other cGMP analogs and kinase inhibitors.

Properties

Molecular Formula

C16H15ClN5O6PS2

Molecular Weight

503.9 g/mol

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one

InChI

InChI=1S/C16H15ClN5O6PS2/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24)/t8-,10-,11-,14-,29?/m1/s1

InChI Key

PDTDLUUXNODJIA-RLNQHHICSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O

Origin of Product

United States

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